REACTION_CXSMILES
|
N1C=CC=CC=1.[CH:7]1([C:10]([CH:12]([N:20]2[CH2:25][CH2:24][CH:23]3[S:26][C:27](=[O:29])[CH:28]=[C:22]3[CH2:21]2)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[F:19])=[O:11])[CH2:9][CH2:8]1.[H-].[Na+].[C:32](OCC)(=[O:34])[CH3:33]>CN(C)C=O.C(OC(=O)C)(=O)C>[C:32]([O:29][C:27]1[S:26][C:23]2[CH2:24][CH2:25][N:20]([CH:12]([C:10]([CH:7]3[CH2:8][CH2:9]3)=[O:11])[C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[F:19])[CH2:21][C:22]=2[CH:28]=1)(=[O:34])[CH3:33] |f:0.1,2.3|
|
Name
|
5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine pyridine
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.C1(CC1)C(=O)C(C1=C(C=CC=C1)F)N1CC=2C(CC1)SC(C2)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred for 20 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
after which it was stirred for a further 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
was then washed four times
|
Type
|
CUSTOM
|
Details
|
each time with 50 ml of a saturated aqueous solution of sodium chloride The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
by volume mixture of toluene and ethyl acetate as the eluent
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
This oil was crystallized from diisopropyl ether
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=2CN(CCC2S1)C(C1=C(C=CC=C1)F)C(=O)C1CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |